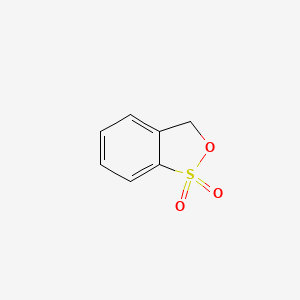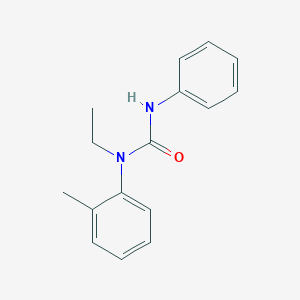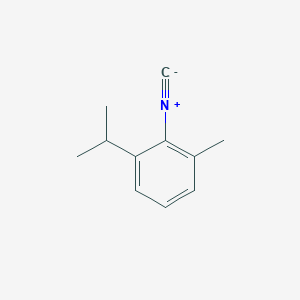
(3-Chlorophenyl)trimethylsilane
Übersicht
Beschreibung
“(3-Chlorophenyl)trimethylsilane” is an organosilane compound. Organosilanes are hybrid organic-inorganic compounds that contain carbon-silicon bonds and provide a wide range of reactivity . They are used in many fields, including the semiconductor industry .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another study reported the controlled hydrolysis of 3-chloropropyltrimethoxysilane to produce 3-chloropropylsilanetriol .Molecular Structure Analysis
The molecular structure of “(3-Chlorophenyl)trimethylsilane” would consist of a phenyl ring (a six-membered carbon ring with alternating double bonds) with a chlorine atom substituted at the 3rd position. This phenyl ring would be attached to a silicon atom, which in turn would be bonded to three methyl groups .Wissenschaftliche Forschungsanwendungen
1. Use in Intermetal Dielectrics
(3-Chlorophenyl)trimethylsilane and related compounds like trimethylsilane have significant applications in the development of dielectric thin films through plasma-enhanced chemical vapor deposition (PECVD) processes. These films, including low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, are crucial in advanced device multilevel metal interconnection schemes, improving circuit performance (Loboda, 1999).
2. In Organic Synthesis
Trimethylsilane derivatives, including those related to (3-Chlorophenyl)trimethylsilane, are used in various organic synthesis reactions. For instance, (2,4,6-Trimethoxyphenyl)trimethylsilane undergoes acid cleavage in specific conditions, demonstrating significant reactivity that is essential for certain organic synthesis processes (Eaborn, Salih, & Walton, 1972).
3. Role in Chemical Vapor Deposition (CVD) Processes
Trimethylsilane, a compound related to (3-Chlorophenyl)trimethylsilane, plays a critical role in the hot-wire chemical vapor deposition (CVD) process. It affects the formation of various hydrocarbon molecules and the deposition of silicon-based films, essential for semiconductor manufacturing (Toukabri & Shi, 2013).
4. Applications in Fluorine Chemistry
(3-Chlorophenyl)trimethylsilane derivatives are used in fluorine chemistry, particularly in synthesizing fluorinated organic compounds. These compounds, such as 1-(3'-Chlorophenyl)-1-trimethylsilyl-1,2,2,2-tetrafluoroethane, are pivotal in creating fluorine-containing organic molecules, which have applications ranging from pharmaceuticals to materials science (Nakamura & Uneyama, 2007).
5. In Metal-Organic Frameworks (MOFs)
Compounds like (3-Chlorophenyl)trimethylsilane can be involved in the synthesis of metal-organic frameworks (MOFs). These materials have diverse applications in gas storage, catalysis, and separation technologies. The unique properties of these silane derivatives, such as their ability to form stable bonds with metal centers, make them valuable in constructing MOF structures.
6. Environmental ApplicationsDerivatives of (3-Chlorophenyl)trimethylsilane may also find use in environmental applications, particularly in
6. Environmental Applications
(3-Chlorophenyl)trimethylsilane and its derivatives have potential environmental applications. For instance, in a study exploring new etchant gas combinations addressing environmental concerns, trimethylsilane, a related compound, was mixed with C3F6 and O2 to fabricate fine deep holes in SiO2 structures. This demonstrates the role of trimethylsilane derivatives in developing environmentally friendly etching processes for semiconductor manufacturing (Feurprier et al., 1999).
Additionally, organosilicon chemicals like trimethylsilane derivatives have been identified as environmental contaminants in model-based screening studies. This highlights the importance of monitoring such compounds in environmental samples to understand their impact and distribution (McLachlan et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHFJBBKFUKWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)trimethylsilane | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(4-iodophenoxy)methyl]furan-2-carboxylate](/img/structure/B3336886.png)
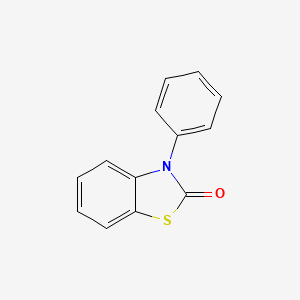
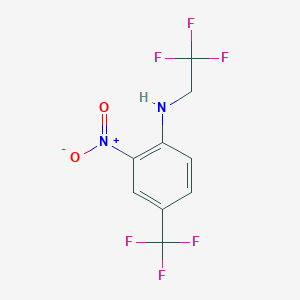
![1-Phenyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3336911.png)

![4-[(4-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B3336929.png)
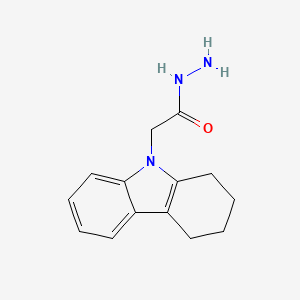
![3-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide](/img/structure/B3336936.png)
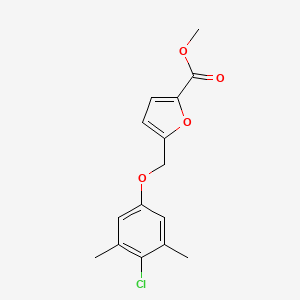
![Methyl 5-[(2,3-dichlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B3336956.png)
![3-[(2,5-Dichlorophenoxy)methyl]benzohydrazide](/img/structure/B3336962.png)
